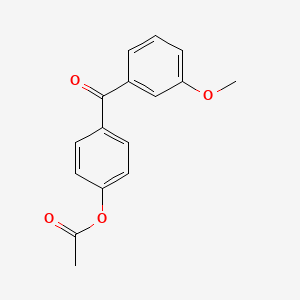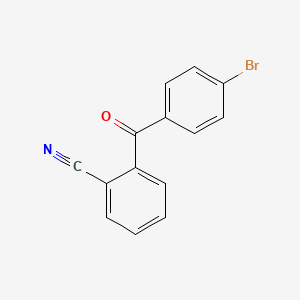
4-Acetoxy-3'-methoxybenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetoxy-3'-methoxybenzophenone is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analytical Method Development
A significant application area for 4-Acetoxy-3'-methoxybenzophenone involves its determination in biological and environmental samples. Tarazona, Chisvert, and Salvador (2013) developed a novel analytical method using dispersive liquid-liquid microextraction (DLLME) and liquid chromatography tandem mass spectrometry (LC-MS/MS) to determine benzophenone-3 (a structurally related compound) and its main metabolites in human serum. This method showcases advancements in detecting and quantifying benzophenone derivatives in biological matrices, highlighting the importance of accurate analytical techniques in environmental and health-related studies (Tarazona, Chisvert, & Salvador, 2013).
Negreira, Rodríguez, Ramil, Rubí, and Cela (2009) presented a procedure for determining hydroxylated benzophenone UV absorbers, including 2-hydroxy-4-methoxybenzophenone, in environmental water samples. Their approach, involving solid-phase extraction (SPE) and LC-MS/MS, highlights the environmental relevance of these compounds and the necessity for robust analytical methods to monitor their presence in aquatic environments (Negreira et al., 2009).
Photochemical Studies
The photochemical behavior of benzophenone derivatives, including 4-methoxybenzophenone, has been extensively studied due to their applications in UV protection. Bosca, Cosa, Miranda, and Scaiano (2002) investigated the triplet state of 4-methoxybenzophenone in various solvents using laser flash photolysis and emission techniques. Their research provides valuable insights into the photophysics of benzophenones, which is crucial for their applications in sunscreen formulations and other UV-protective products (Bosca et al., 2002).
Synthesis and Catalysis
Research on the synthesis of benzophenone derivatives, including methods for producing 4-methoxybenzophenone, is crucial for industrial and pharmaceutical applications. Kong Xian-ming (2006) reported on the laboratory and industrial synthesis of 2-Hydroxy-4-methoxybenzophenone (UV-9) from 2,4-dihydroxybenzophenone and dimethyl sulfate. This study emphasizes the importance of solvent polarity and phase transfer catalysts in optimizing the yield and efficiency of benzophenone derivatives synthesis, highlighting the compound's relevance in manufacturing processes (Kong Xian-ming, 2006).
Environmental and Health Impact Studies
Studies on the environmental persistence and health impacts of benzophenone derivatives underscore their significance in toxicology and environmental science. Research by Tarazona, Chisvert, León, and Salvador (2010) on the determination of hydroxylated benzophenone UV filters in seawater samples using DLLME and gas chromatography-mass spectrometry (GC-MS) reflects the environmental monitoring efforts for these compounds. Their work emphasizes the need for sensitive and accurate methods to assess the environmental distribution of benzophenone derivatives, contributing to our understanding of their ecological and health implications (Tarazona, Chisvert, León, & Salvador, 2010).
作用機序
Target of Action
Benzophenone derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
It’s known that benzophenone derivatives can undergo various chemical reactions, such as the formation of oximes and hydrazones . In these reactions, the oxygen atom acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Benzophenone derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence a variety of biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The presence of the acetoxy and methoxy groups could potentially influence its solubility and permeability, affecting its absorption and distribution within the body .
Result of Action
Benzophenone derivatives are known to have various biological effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Acetoxy-3’-methoxybenzophenone. Factors such as temperature, pH, and the presence of other compounds can affect its solubility, stability, and reactivity. Furthermore, the compound’s interaction with its targets can be influenced by the specific biological environment, including the presence of other molecules and the physiological state of the cells .
特性
IUPAC Name |
[4-(3-methoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11(17)20-14-8-6-12(7-9-14)16(18)13-4-3-5-15(10-13)19-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKTZYSZRWGUGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641686 |
Source


|
| Record name | 4-(3-Methoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-29-3 |
Source


|
| Record name | Methanone, [4-(acetyloxy)phenyl](3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














